molecular formula C13H11BrN2O2 B11779163 2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one

Cat. No.: B11779163
M. Wt: 307.14 g/mol
InChI Key: UZOFSKPOEDQIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrano-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one typically involves the condensation of 4-bromobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the pyrano-pyrimidine core .

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

2-(4-bromophenyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11BrN2O2/c14-9-3-1-8(2-4-9)12-15-11-5-6-18-7-10(11)13(17)16-12/h1-4H,5-7H2,(H,15,16,17)

InChI Key

UZOFSKPOEDQIPB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(NC2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.